molecular formula C7H6O4 B8367408 5-Formyl 3-methyl furoic acid

5-Formyl 3-methyl furoic acid

Cat. No. B8367408
M. Wt: 154.12 g/mol
InChI Key: QJHLCUOJRLTPSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl 3-methyl furoic acid is a useful research compound. Its molecular formula is C7H6O4 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Formyl 3-methyl furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl 3-methyl furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Formyl 3-methyl furoic acid

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

IUPAC Name

5-formyl-3-methylfuran-2-carboxylic acid

InChI

InChI=1S/C7H6O4/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3H,1H3,(H,9,10)

InChI Key

QJHLCUOJRLTPSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methyl furoic acid (10 g, 79 mmol) and THF (400 mL) n-butyl lithium (67 mL, 0.167 mol) were stirred at a rate sufficient to maintain −70° C. (approx. 1 drop per sec). min then dimethylformamide (30 g, 0.395 mol) was added all at once. The reaction temperature was maintained for an additional 3 hr. After this time the reaction was quenched with the addition of saturated ammonium chloride. The aqueous phase was acidified with 6 N HCl, after extraction and recrystallized from water Intermediate 6 was obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Under N2, a solution of 3-methyl-2-furoic acid (2.0 g, 15.9 mmol) in THF (80 mL) was cooled to −78° C. and n-BuLi (1.6 M in hexane) (20.8 mL, 33.3 mmol, 2.1 equiv) was added dropwise. The mixture was kept for 30 min at −78° C., then a solution of DMF (6.11 mL, 79.4 mmol, 5 equiv) in THF (20 mL) was added. After being stirred for 3 h at −78° C., the reaction mixture was allowed to warm to rt. The reaction was quenched with saturated aqueous ammonium chloride then the reaction mixture was partitioned between water and ether. The ether layer was washed with water, and then dried over sodium sulfate, filtered, and the solvent was evaporated. The residue was purified by chromatography over silica gel (0 to 30% EtOAc in heptane over 30 min) to give 5-formyl-3-methyl-2-furoic acid (0.9 g, 37%). 1H NMR (400 MHz, CD3OD) δ ppm 2.39 (s, 3H) 7.29 (s, 1H) 9.67 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.11 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.